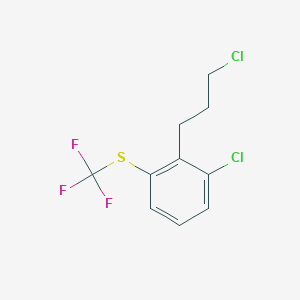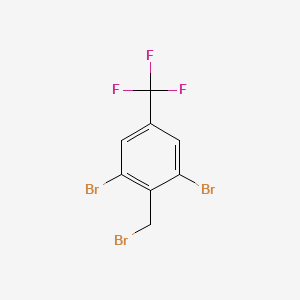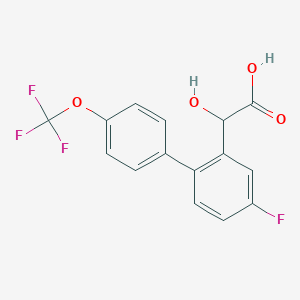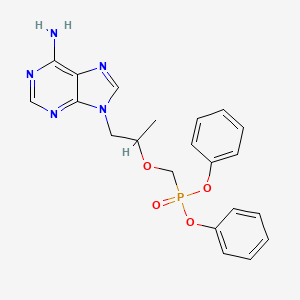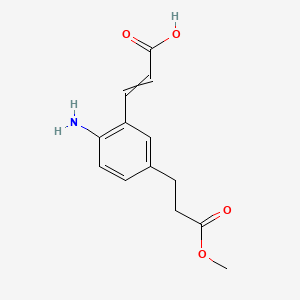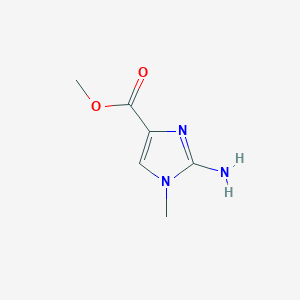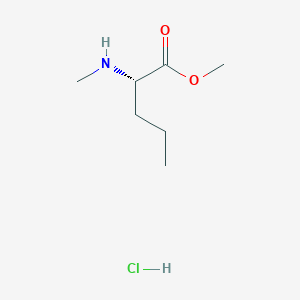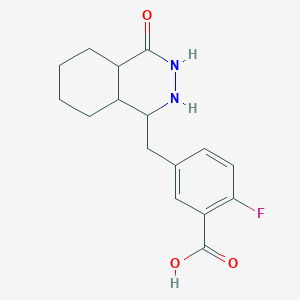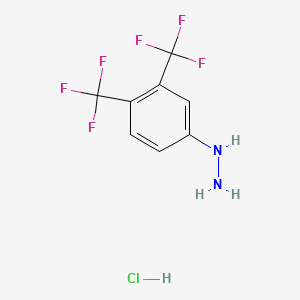![molecular formula C15H16O4 B14060890 Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo[8]annulen-6-yl)acetate](/img/structure/B14060890.png)
Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo[8]annulen-6-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate is a complex organic compound with a unique structure that includes a hexahydrobenzoannulene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate typically involves multiple steps. One common method includes the reaction of a suitable precursor with methyl chloroformate under controlled conditions. The reaction may require the use of a base such as sodium hydroxide to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate exerts its effects involves its interaction with molecular targets such as enzymes. For example, it may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-oxo-2-(5-oxo-5,6,7,8-tetrahydrobenzo8annulen-6-yl)acetate : A related compound with a slightly different ring structure.
Methyl 2-oxo-2-phenylacetate: Similar in structure but with a phenyl group instead of the hexahydrobenzoannulene ring.
Uniqueness
Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H16O4 |
|---|---|
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
methyl 2-oxo-2-(5-oxo-7,8,9,10-tetrahydro-6H-benzo[8]annulen-6-yl)acetate |
InChI |
InChI=1S/C15H16O4/c1-19-15(18)14(17)12-9-5-3-7-10-6-2-4-8-11(10)13(12)16/h2,4,6,8,12H,3,5,7,9H2,1H3 |
Clave InChI |
FODIETYZKPTQFR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=O)C1CCCCC2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




